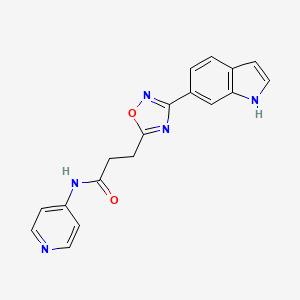

![molecular formula C14H18N4O3S B12164207 methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)

methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-{[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazol-4-carboxylat ist eine komplexe organische Verbindung, die einen Pyrazolring, einen Thiazolring und eine Carboxylestergruppe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-{[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazol-4-carboxylat umfasst in der Regel mehrere Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden. So kann beispielsweise 3,5-Dimethyl-1H-pyrazol durch die Reaktion von Acetylaceton mit Hydrazinhydrat unter Rückflussbedingungen hergestellt werden.

Thiazolringsynthese: Der Thiazolring wird häufig über die Hantzsch-Thiazolsynthese synthetisiert, die die Kondensation von α-Halogenketonen mit Thioharnstoff beinhaltet.

Kupplungsreaktionen: Die Pyrazol- und Thiazolringe werden dann durch eine Amidbindungsbildung gekoppelt. Dies kann durch die Reaktion des Pyrazolderivats mit einem Thiazolcarbonsäurederivat in Gegenwart von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) erreicht werden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung zur Bildung der Methylestergruppe, typischerweise unter Verwendung von Methanol und einem Säurekatalysator.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung von Abfall und der Verwendung gefährlicher Reagenzien umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyrazolring, der zu Pyrazol-N-Oxiden oxidiert werden kann.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese in Alkohole umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Estergruppe, wobei die Methoxygruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, häufig unter basischen Bedingungen.

Hauptprodukte

Oxidation: Pyrazol-N-Oxide.

Reduktion: Alkohol-Derivate der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Ester oder Amide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie

Biologisch kann die Verbindung aufgrund des Vorhandenseins der Pyrazol- und Thiazolringe, die bekanntermaßen mit verschiedenen biologischen Zielstrukturen interagieren, interessante pharmakologische Eigenschaften aufweisen. Es könnte auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht werden.

Medizin

In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Verbindungen mit ähnlichen Strukturen wurden auf ihre entzündungshemmenden, antimikrobiellen und krebshemmenden Aktivitäten untersucht .

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-{[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazol-4-carboxylat hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Verbindungen mit Pyrazol- und Thiazolringen mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Pyrazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Aminosäureresten im aktiven Zentrum von Enzymen bilden, während der Thiazolring an ähnlichen Wechselwirkungen teilnehmen kann, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht wird.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which can be oxidized to form pyrazole N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and thiazole rings, which are known to interact with various biological targets. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate would depend on its specific biological target. Generally, compounds with pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the thiazole ring can participate in similar interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Dimethyl-1H-pyrazol: Ein einfacheres Pyrazolderivat mit bekannten pharmakologischen Aktivitäten.

Thiazol-4-carboxylat-Derivate: Verbindungen mit ähnlichen Thiazolstrukturen, die verschiedene biologische Aktivitäten aufweisen.

Pyrazol-Thiazol-Hybride: Verbindungen, die sowohl Pyrazol- als auch Thiazolringe kombinieren, die häufig auf ihre verbesserten biologischen Eigenschaften untersucht werden.

Einzigartigkeit

Methyl-2-{[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazol-4-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringen, die unterschiedliche biologische Aktivitäten und synthetische Nützlichkeit verleihen können. Seine Struktur ermöglicht vielfältige chemische Modifikationen, wodurch sie zu einer vielseitigen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen wird.

Eigenschaften

Molekularformel |

C14H18N4O3S |

|---|---|

Molekulargewicht |

322.39 g/mol |

IUPAC-Name |

methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H18N4O3S/c1-7-10(8(2)18-17-7)5-6-11(19)15-14-16-12(9(3)22-14)13(20)21-4/h5-6H2,1-4H3,(H,17,18)(H,15,16,19) |

InChI-Schlüssel |

YAEPKUAWGNEMRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)

![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)

![7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B12164154.png)

![methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164160.png)

![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12164164.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12164165.png)

![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164170.png)

![4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12164173.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)